1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid

Catalog No.
S15783059
CAS No.
1060809-49-5
M.F
C9H8FNO2
M. Wt
181.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic a...

CAS Number

1060809-49-5

Product Name

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid

IUPAC Name

1-(4-fluoropyridin-2-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

InChI

InChI=1S/C9H8FNO2/c10-6-1-4-11-7(5-6)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)

InChI Key

PVXZNFUKLCABSQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)F)C(=O)O

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring bonded to a carboxylic acid group and a 4-fluoropyridine moiety. Its molecular formula is C9H8FNO2C_9H_8FNO_2, with a molecular weight of approximately 181.16 g/mol. The presence of the fluorine atom in the pyridine ring enhances the compound's electronic properties, potentially influencing its reactivity and biological interactions.

Due to its functional groups:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylate salts or esters.
  • Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride.
  • Substitution: The fluorine atom on the pyridine ring can undergo nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Lithium aluminum hydride in anhydrous ether.
  • Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

  • From Oxidation: Carboxylate salts or esters.
  • From Reduction: Alcohols or aldehydes.
  • From Substitution: Derivatives of the phenyl ring with various substituents replacing the fluorine atom.

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid has been investigated for its potential biological activity. Its structure suggests that it may interact with various biological targets, such as enzymes and receptors. The unique combination of the cyclopropane ring and the fluorinated pyridine moiety could modulate biological processes, making it a candidate for further pharmacological studies.

Several synthetic routes exist for producing 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid:

  • Cyclopropanation Reaction: A common method involves cyclopropanation of 4-fluoro-2-methylstyrene using diazomethane in the presence of a transition metal catalyst like rhodium or copper.
  • Direct Reaction: The direct reaction between 4-fluoropyridine and cyclopropanecarboxylic acid under controlled conditions can also yield this compound.

Industrial Production

For large-scale synthesis, optimized reaction conditions are crucial to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.

1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid serves multiple purposes in scientific research:

  • Chemistry: Acts as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its interactions with biomolecules, potentially influencing various biological pathways.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Utilized in producing specialty chemicals with unique properties.

Studies involving 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid focus on its interactions with molecular targets. The fluorine atom may enhance binding affinity through electron-withdrawing effects, while the cyclopropane structure provides rigidity that could influence how it interacts with enzymes or receptors.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid:

Compound NameStructureKey Features
1-(4-Fluorophenyl)cyclopropanecarboxylic acidC9H8FNO2Lacks the pyridine moiety but shares cyclopropane structure
1-(5-Fluoropyridin-2-YL)-cyclopropanecarboxylic acidC9H8FNO2Similar structure but with different position of fluorine
1-(5-Chloropyridin-2-YL)-cyclopropanecarboxylic acidC9H8ClNO2Contains chlorine instead of fluorine, affecting reactivity

Uniqueness

The uniqueness of 1-(4-Fluoro-pyridin-2-YL)-cyclopropanecarboxylic acid lies in its specific combination of a fluorinated heterocyclic ring and a cyclopropane structure. This combination may confer distinct physicochemical properties and biological activities compared to similar compounds, making it valuable in medicinal chemistry and organic synthesis.

XLogP3

0.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

181.05390666 g/mol

Monoisotopic Mass

181.05390666 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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